molecular formula C12H15BrO3 B13673179 Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13673179
M. Wt: 287.15 g/mol
InChI Key: LJMQDDNLWXHVJW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-bromo-3-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(4-hydroxy-3-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chloro-3-methylphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(4-bromo-3-ethylphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl group instead of a methyl group.

    Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

LJMQDDNLWXHVJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Br)C)O

Origin of Product

United States

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